molecular formula C21H21NO2 B14146562 N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide

N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide

Cat. No.: B14146562
M. Wt: 319.4 g/mol
InChI Key: JHMWXOIXZPBCBA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide is an organic compound that features a naphthamide core with a 3,5-dimethylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide typically involves the reaction of 2-naphthoyl chloride with 2-(3,5-dimethylphenoxy)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-Dimethylphenoxy)ethyl)-2-butanamine
  • N-(2-(3,5-Dimethylphenoxy)ethyl)-1-phenyl-1-ethanamine

Uniqueness

N-(2-(3,5-dimethylphenoxy)ethyl)-2-naphthamide is unique due to its naphthamide core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties for various applications.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C21H21NO2/c1-15-11-16(2)13-20(12-15)24-10-9-22-21(23)19-8-7-17-5-3-4-6-18(17)14-19/h3-8,11-14H,9-10H2,1-2H3,(H,22,23)

InChI Key

JHMWXOIXZPBCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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